Shanorellin
CAS No.: 22631-97-6
Cat. No.: VC1680418
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22631-97-6 |
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Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 5-hydroxy-3-(hydroxymethyl)-4,6-dimethylcyclohexa-3,5-diene-1,2-dione |
Standard InChI | InChI=1S/C9H10O4/c1-4-6(3-10)9(13)8(12)5(2)7(4)11/h10-11H,3H2,1-2H3 |
Standard InChI Key | NIZXGIRUXUPPCW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C(=O)C(=C1O)C)CO |
Canonical SMILES | CC1=C(C(=O)C(=O)C(=C1O)C)CO |
Introduction
Chemical Structure and Properties
Shanorellin possesses a complex molecular structure with the formula C9H10O4 and a molecular weight of 182.17 g/mol . Its IUPAC name is 5-hydroxy-3-(hydroxymethyl)-4,6-dimethylcyclohexa-3,5-diene-1,2-dione, though it is also commonly referred to as 2,6-dimethyl-3-hydroxymethyl-5-hydroxy-1,4-benzoquinone . The compound features a 1,4-benzoquinone core structure with multiple functional groups that contribute to its chemical properties and potential biological activities.
The key structural features of shanorellin include:
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A 1,4-benzoquinone backbone
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A hydroxyl group at position 5
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Methyl substituents at positions 4 and 6
Table 1 summarizes the key chemical and physical properties of shanorellin.
Property | Value |
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Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
CAS Number | 22631-97-6 |
IUPAC Name | 5-hydroxy-3-(hydroxymethyl)-4,6-dimethylcyclohexa-3,5-diene-1,2-dione |
Standard InChI | InChI=1S/C9H10O4/c1-4-6(3-10)9(13)8(12)5(2)7(4)11/h10-11H,3H2,1-2H3 |
Standard InChIKey | NIZXGIRUXUPPCW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C(=O)C(=C1O)C)CO |
PubChem Compound ID | 89778 |
This data is compiled from multiple sources and provides a comprehensive identification profile for shanorellin.
The 1,4-benzoquinone core of shanorellin is a common structural feature found in numerous bioactive natural products. This structure often confers redox properties that can contribute to various biological activities. The presence of hydroxyl and hydroxymethyl groups increases the compound's polarity and potential for hydrogen bonding, which may influence its interactions with biological macromolecules and its solubility properties.
Biosynthesis of Shanorellin
Gene Cluster and Enzymatic Pathway
Recent advances in genomics and molecular biology have provided deeper insights into shanorellin biosynthesis. The biosynthetic gene cluster for shanorellin in Chaetomium globosum was activated by overexpressing the transcription factor CgsG . Through targeted gene deletion studies and in vitro biochemical analyses, researchers determined the complete pathway and associated enzymes responsible for shanorellin biosynthesis .
The biosynthetic pathway involves several key enzymes:
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CgsA: An iterative polyketide synthase (PKS) that synthesizes 2,4-dihydroxy-3,5,6-trimethylbenzoic acid as the initial polyketide product
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CgsB: A cytochrome P450 enzyme that hydroxylates the C6 methyl group of the initial polyketide product
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CgsF: A salicylate hydroxylase homolog that catalyzes decarboxylative hydroxylation to convert the intermediate into shanorellin
CgsF belongs to a flavin-dependent monooxygenase family and functions similarly to salicylate hydroxylase, which is responsible for the decarboxylative hydroxylation of salicylate to form catechol with reduction of enzyme-bound FAD by NADH under aerobic conditions . In shanorellin biosynthesis, CgsF converts a dihydroxybenzoic acid intermediate to a hydroxyhydroquinone product, which is readily oxidized to form the final hydroxyquinone product, shanorellin .
Table 2: Key enzymes involved in shanorellin biosynthesis in Chaetomium globosum
Enzyme | Type | Function in Biosynthesis |
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CgsA | Iterative polyketide synthase | Synthesizes 2,4-dihydroxy-3,5,6-trimethylbenzoic acid |
CgsB | Cytochrome P450 monooxygenase | Hydroxylates the C6 methyl group |
CgsF | Salicylate hydroxylase homolog | Performs decarboxylative hydroxylation |
CgsG | Transcription factor | Activates the biosynthetic gene cluster |
The successful activation of the shanorellin biosynthetic pathway in C. globosum represented the first successful activation of polyketide biosynthesis from a silent gene cluster by overexpressing its associated transcription factor in this organism . This approach has proven valuable for mining new natural products from fungi and expanding our knowledge of novel enzymes and their associated metabolic pathways .
Crystal Structure and Physical Characteristics
While comprehensive crystallographic data for shanorellin itself is limited in the literature, information on the crystal structure of shanorellin chloride (6-chloromethyl-2-hydroxy-3,5-dimethyl-1,4-benzoquinone) provides valuable insights into the structural characteristics of this class of compounds .
Crystals of shanorellin chloride have been determined to be triclinic with the following parameters:
The molecule exhibits a significantly non-planar structure due to steric repulsions between the substituent groups . Key bond lengths include:
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CO: 1.220 Å
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CCC: 1.340 Å
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C–C(ring): 1.473, 1.503 Å
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C–C(exocyclic): 1.497 Å
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C–OH: 1.354 Å
A notable feature of the crystal structure is that the molecules are joined into centrosymmetrical dimers by O–H⋯O hydrogen bonds of 2.85 Å length . This hydrogen bonding pattern likely influences the crystal packing and may have implications for the molecular interactions of shanorellin and its derivatives in biological systems.
The non-planar character of the molecule is significant as it may influence its interactions with potential biological targets and contribute to its chemical reactivity. The deviations from planarity result from the steric demands of the multiple substituents on the 1,4-benzoquinone core.
Production and Genetic Engineering Approaches
Traditional Isolation and Production Challenges
Traditionally, shanorellin has been isolated from fungal cultures with extremely low yields. This limited production has been a significant obstacle to extensive research on this compound and its potential applications. The natural production levels in fungi are typically insufficient for commercial or research purposes, necessitating alternative approaches to enhance production.
Heterologous Expression Systems
In addition to activating native biosynthetic pathways, researchers have explored heterologous expression of shanorellin biosynthetic genes in surrogate hosts. This approach offers several advantages, including:
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Simplified genetic manipulation
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Potentially higher production yields
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Reduction of competing metabolic pathways
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Easier downstream processing
The successful expression of shanorellin biosynthetic genes in heterologous hosts demonstrates the feasibility of engineering microorganisms for the sustainable production of this compound and its derivatives . This approach also facilitates the characterization of individual enzymes in the biosynthetic pathway and their specific functions.
The plasmid-based overexpression of transcription factors has proven to be a practical approach toward mining for new natural products that can be biosynthesized by fungi . This methodology also helps expand our knowledge of novel enzymes and their associated metabolic pathways, potentially facilitating efforts toward engineering biosynthetic pathways for the production of analogs with useful bioactivities .
Research Developments and Future Prospects
Future Research Directions
Several promising research directions for shanorellin include:
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Comprehensive screening for biological activities, including antimicrobial, antitumor, and antioxidant properties
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Structure-activity relationship studies to identify the structural features responsible for any observed bioactivities
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Further optimization of production methods, including genetic engineering approaches
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Exploration of the enzymes involved in shanorellin biosynthesis as biocatalysts for the production of novel compounds
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Investigation of the ecological role of shanorellin in the producing organisms
The enzymes involved in shanorellin biosynthesis, particularly CgsF with its unusual decarboxylative hydroxylation activity, may have broader applications in biocatalysis and synthetic biology . These enzymes could potentially be employed for the production of novel compounds through enzymatic transformation of suitable substrates.
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